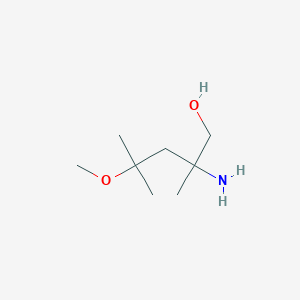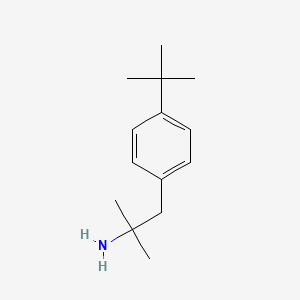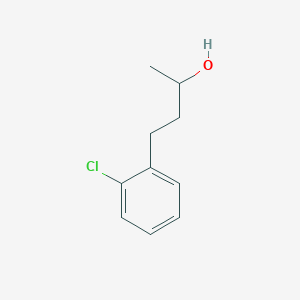
4-Fluoro-3-methylphenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-methylphenylpropanenitrile is an organic compound with the molecular formula C10H10FN It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylphenylpropanenitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 4-fluoro-3-methylbenzaldehyde, the compound can be synthesized by reacting it with a cyanide source under appropriate conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-methylphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-3-methylbenzoic acid.
Reduction: 4-Fluoro-3-methylphenylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-3-methylphenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-3-methylphenol: Similar structure but with a hydroxyl group instead of a nitrile group.
4-Fluoro-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Fluoro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Fluoro-3-methylphenylpropanenitrile is unique due to the combination of the fluorine atom and the nitrile group, which imparts distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the nitrile group provides a reactive site for further chemical modifications.
Propiedades
Fórmula molecular |
C10H10FN |
|---|---|
Peso molecular |
163.19 g/mol |
Nombre IUPAC |
3-(4-fluoro-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H10FN/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7H,2-3H2,1H3 |
Clave InChI |
NMWUERFHYYRVKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CCC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


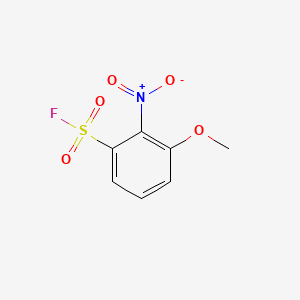
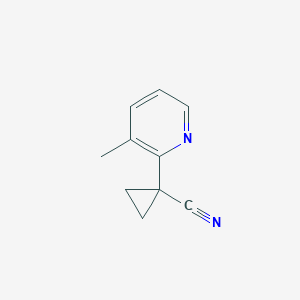
![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
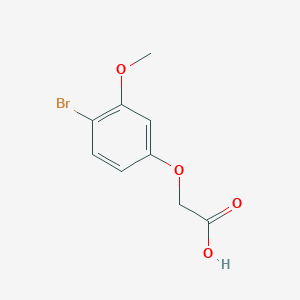
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B13606344.png)
